molecular formula C3H3NOS B2397999 3H-oxazole-2-thione CAS No. 32091-51-3

3H-oxazole-2-thione

Cat. No. B2397999
CAS RN: 32091-51-3
M. Wt: 101.12
InChI Key: CLEJZSNZYFJMKD-UHFFFAOYSA-N
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Description

3H-oxazole-2-thione, also known as 2-mercaptooxazole, is a chemical compound with the molecular formula C3H3NOS . It has a molecular weight of 101.13 g/mol .


Synthesis Analysis

The synthesis of 3H-oxazole-2-thione involves the condensation of thiocyanic acid on α-hydroxycarbonyl substrates . Another method involves the solventless cyclocondensation of 2-aminothiophenol with thiourea, which results in the formation of benzo[d]oxazole-2-thiol, a tautomeric form of 3H-oxazole-2-thione .


Molecular Structure Analysis

The molecular structure of 3H-oxazole-2-thione is characterized by the presence of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom . The compound also contains a thione group, which is a sulfur analog of a carbonyl group .


Chemical Reactions Analysis

3H-oxazole-2-thione can undergo various chemical reactions. For instance, it can react with methyl 2-chloroacetate to selectively afford the S-substituted ester 2-(methoxycarbonylmethylthio)benzo[d]oxazole .


Physical And Chemical Properties Analysis

3H-oxazole-2-thione has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 53.4 Ų . The compound has a complexity of 99 and is canonicalized .

Scientific Research Applications

  • Antimicrobial Applications :

    • Oxazole-2(3H)-thiones (OXTs) have been synthesized and evaluated for their antimicrobial properties. A study by Silva et al. (2014) explored the synthesis of these compounds and their effectiveness against fungal infections.
  • Structural and Thermophysical Studies :

    • The structural and enthalpy properties of 3H-oxazole-2-thione compounds have been studied. Roux et al. (2010) conducted both experimental and theoretical analyses to understand these properties.
    • Temprado et al. (2008) reported on the thermophysical properties of thio- and dithiocarbamates, including 3H-oxazole-2-thione, focusing on fusion temperatures, enthalpies, and entropies.
  • Synthesis and Chemical Reactions :

    • An efficient protocol for synthesizing benzo[d]oxazole-2(3H)-thione derivatives was reported by Yaseen et al. (2022). This process is environmentally friendly and offers high yields.
    • Silva et al. (2013) developed a method to create glycosidase inhibitors containing an oxazole-2(3H)-thione moiety.
    • Pedersen & Lawesson (1974) investigated the reaction of 3-oxo esters with sulfur compounds to produce 3H-1,2-dithiole-3-thiones.
  • Application in Organic Chemistry and Catalysis :

    • The use of oxazole-2(3H)-thione in asymmetric additions to α,β-unsaturated ketones was demonstrated by Silva et al. (2018), highlighting its role in the diversification of heterocyclic scaffolds.
    • Gómez et al. (1999) focused on the coordination chemistry of oxazoline ligands, including oxazole-2(3H)-thione, for use in asymmetric syntheses.
  • Potential Therapeutic Applications :

    • A study by Li et al. (2019) explored 3H-1,2-dithiole-3-thione for its potential in sepsis intervention, highlighting its anti-inflammatory and antioxidative properties.

Safety And Hazards

3H-oxazole-2-thione may cause an allergic skin reaction and serious eye irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Research on 3H-oxazole-2-thione and its derivatives is ongoing. For instance, a series of novel 1,3,4-oxadiazole-2(3H)-thione derivatives containing a 1,4-benzodioxane skeleton have been designed and synthesized as potential FabH inhibitors . These compounds could serve as valuable tools for studying the roles of FabH and other proteins in various biological processes .

properties

IUPAC Name

3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEJZSNZYFJMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347021
Record name 3H-1,3-oxazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-oxazole-2-thione

CAS RN

32091-51-3
Record name 3H-1,3-oxazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazole-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
E Sansinenea, A Ortiz, P Rollin… - Current Organic …, 2017 - ingentaconnect.com
… [55] reported an original way to access 4-ethenyl-3H-oxazole-2-thione 176d [56]. It was shown that by heating the propargyl thiocyanate 176 in a protic solvent, an intramolecular …
Number of citations: 5 www.ingentaconnect.com
SIRM da Silva - 2008 - search.proquest.com
… have disclosed an original way to prepare an OXT, with the synthesis of 4-ethenyl-3H-oxazole-2-thione (IId). The authors applied a [3,3] sigmatropic rearrangement of propargyl …
Number of citations: 3 search.proquest.com

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